N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide
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Overview
Description
N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide typically involves the reaction of 4-fluorobenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)-N-hydroxybenzamide
- N-(4-Fluorobenzyl)-N-methoxybenzamide
- N-(4-Fluorobenzyl)-N-hydroxy-4-chlorobenzamide
Uniqueness
N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C15H14FNO3 |
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Molecular Weight |
275.27 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C15H14FNO3/c1-20-14-8-4-12(5-9-14)15(18)17(19)10-11-2-6-13(16)7-3-11/h2-9,19H,10H2,1H3 |
InChI Key |
QWVTZMDTOZGQCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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